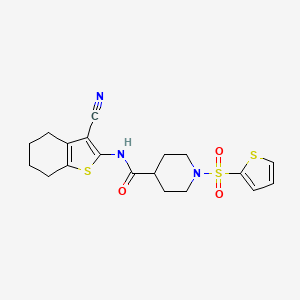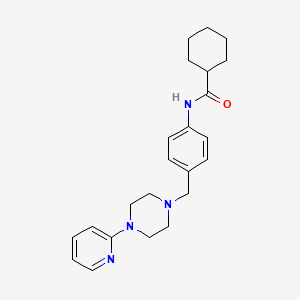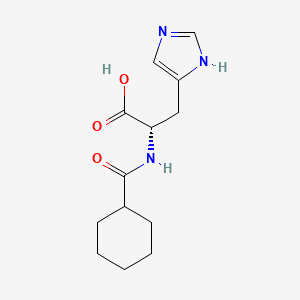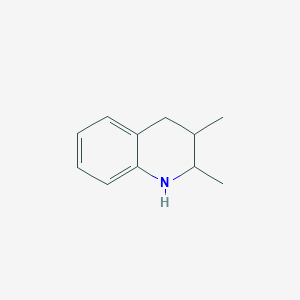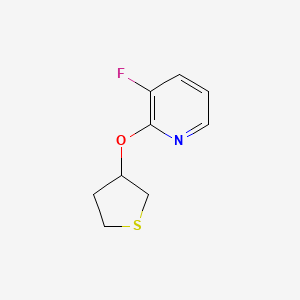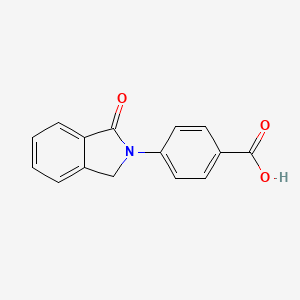
4-(1-オキソイソインドリン-2-イル)安息香酸
概要
説明
4-(1-Oxoisoindolin-2-yl)benzoic acid is a heterocyclic compound with the molecular formula C15H11NO3 and a molecular weight of 253.25 g/mol . This compound is characterized by the presence of an isoindoline-1,3-dione moiety attached to a benzoic acid group, making it a valuable building block in organic synthesis and pharmaceutical research .
科学的研究の応用
4-(1-Oxoisoindolin-2-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme inhibition.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxoisoindolin-2-yl)benzoic acid typically involves the condensation of phthalic anhydride with aniline derivatives under controlled conditions . The reaction proceeds through the formation of an intermediate isoindoline-1,3-dione, which is subsequently reacted with benzoic acid to yield the final product. The reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and catalysts like sulfuric acid or acetic anhydride to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of 4-(1-Oxoisoindolin-2-yl)benzoic acid may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions
4-(1-Oxoisoindolin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzoic acid group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, elevated temperatures.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Isoindoline derivatives.
Substitution: Nitro, sulfo, and halogenated benzoic acid derivatives.
作用機序
The mechanism of action of 4-(1-Oxoisoindolin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can act as an electrophilic center, facilitating covalent binding to nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of target proteins, leading to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
Phthalimide: Shares the isoindoline-1,3-dione core but lacks the benzoic acid group.
N-Phenylphthalimide: Similar structure with a phenyl group instead of the benzoic acid moiety.
4-Phthalimidobenzoic acid: Contains a phthalimide group attached to a benzoic acid, similar to 4-(1-Oxoisoindolin-2-yl)benzoic acid.
Uniqueness
4-(1-Oxoisoindolin-2-yl)benzoic acid is unique due to its combination of the isoindoline-1,3-dione and benzoic acid functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science.
特性
IUPAC Name |
4-(3-oxo-1H-isoindol-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-13-4-2-1-3-11(13)9-16(14)12-7-5-10(6-8-12)15(18)19/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUFFQLXXYMULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-Ethyl-N-[2-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2470158.png)
![[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] acetate](/img/structure/B2470162.png)
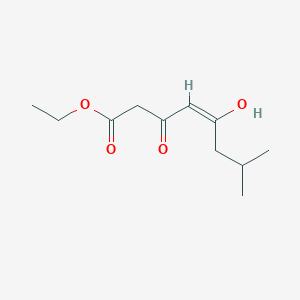
![(3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide](/img/structure/B2470165.png)

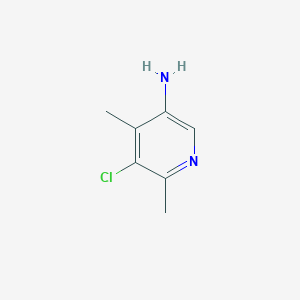
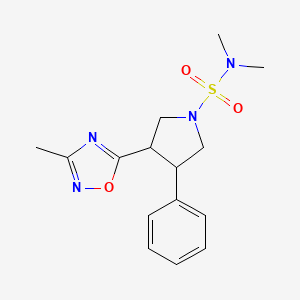
![2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2470170.png)
